2-(4-Methoxyphenyl)-2-morpholinoethanamine
Overview
Description
The compound is a morpholinoethanamine derivative with a methoxyphenyl group. Morpholinoethanamines are a class of compounds that contain a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The methoxyphenyl group is a common functional group in organic chemistry, consisting of a phenyl ring with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of morpholinoethanamines and methoxyphenyl compounds. The morpholine ring provides a site of nitrogen and oxygen heteroatom functionality, while the methoxyphenyl group contributes aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its morpholinoethanamine and methoxyphenyl components. For example, the presence of the morpholine ring could impart basicity, while the methoxyphenyl group could contribute to hydrophobicity .Scientific Research Applications
Summary of the Application
The compound 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which has a similar structure to the one you mentioned, was synthesized for the first time. This compound is a furocoumarin derivative, a class of heterocyclic compounds widely presented in various natural products .
Methods of Application or Experimental Procedures
The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Results or Outcomes
The target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was synthesized with a 74% yield .
2. Synthesis of Tetra-Substituted Imidazole
Summary of the Application
A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported. The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
Methods of Application or Experimental Procedures
The synthesis of HL was achieved by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
Results or Outcomes
The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .
3. Synthesis of Pyrrolopyridothiazepine Derivatives
Summary of the Application
A novel calcium channel antagonist, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, was synthesized. This compound is a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives .
Methods of Application or Experimental Procedures
The synthesis was achieved by the reaction of bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .
Results or Outcomes
The synthesized compound was designed as a novel calcium channel antagonist. Calcium channel antagonists are clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .
4. Synthesis of 4-Methoxyphenethylamine
Summary of the Application
4-Methoxyphenethylamine, a compound with a similar structure to the one you mentioned, is synthesized for various applications. It’s a versatile intermediate in organic synthesis .
Methods of Application or Experimental Procedures
The synthesis of 4-Methoxyphenethylamine can be achieved through various methods, including the reduction of 4-methoxynitrostyrene .
Results or Outcomes
4-Methoxyphenethylamine is a useful building block in the synthesis of various organic compounds .
5. Synthesis of Furocoumarin Derivatives
Summary of the Application
A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described. This compound is a furocoumarin derivative, a class of heterocyclic compounds widely presented in various natural products .
Methods of Application or Experimental Procedures
The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
Results or Outcomes
The target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was synthesized with a 74% yield .
6. Synthesis of Pyrrolopyridothiazepine Derivatives
Summary of the Application
2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, was synthesized to develop a novel calcium channel antagonist .
Methods of Application or Experimental Procedures
The synthesis was achieved from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .
Results or Outcomes
Calcium channel antagonists are known to be clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVUBJFLWWYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397625 | |
Record name | 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-morpholinoethanamine | |
CAS RN |
31466-47-4 | |
Record name | β-(4-Methoxyphenyl)-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31466-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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